Neochlorogenic acid methyl ester

Antioxidant Free Radical Scavenging Oxidative Stress

Neochlorogenic acid methyl ester (NCAME, 5-O-caffeoylquinic acid methyl ester) is a positional isomer with distinct bioactivity profiles. Unlike generic chlorogenic acid analogs, NCAME enables unambiguous structure-activity relationship (SAR) studies with a validated EC50 of 6.7 μM for quinone reductase induction and EC50 of 0.81 μM for hydroxyl radical scavenging. Its methyl ester moiety enhances lipophilicity and cellular uptake in membrane-rich systems. For researchers investigating phase II detoxification enzyme induction, anti-HBV mechanisms, or antioxidant pathway dissection, NCAME delivers reproducible, isomer-specific results. Procure this high-purity tool compound to ensure experimental integrity and advance your SAR, ADME/PK, or oxidative stress research programs.

Molecular Formula C17H20O9
Molecular Weight 368.3 g/mol
Cat. No. B12387730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeochlorogenic acid methyl ester
Molecular FormulaC17H20O9
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O
InChIInChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15+,17-/m1/s1
InChIKeyMZNIJRAPCCELQX-NYCIAPANSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neochlorogenic Acid Methyl Ester: Chemical Identity and Core Research Applications


Neochlorogenic acid methyl ester (NCAME, CAS 123410-65-1, molecular formula C17H20O9, molecular weight 368.34), also known as 5-O-caffeoylquinic acid methyl ester, is a naturally occurring phenylpropanoid compound belonging to the chlorogenic acid family . It is a methyl ester derivative of neochlorogenic acid, distinguished by a methyl group substitution at the carboxylic acid position of the quinic acid moiety [1]. The compound is isolated from plant sources including Artemisia capillaris, Aronia melanocarpa (black chokeberry), Lonicera japonica flower buds, and Viburnum cylindricum . NCAME exhibits a melting point of 112-114°C and is soluble in DMSO, ethanol, and methanol . Current research applications for NCAME focus on its quinone reductase induction activity, hydroxyl radical scavenging capacity, and anti-HBV properties .

Why Neochlorogenic Acid Methyl Ester Cannot Be Substituted by Generic Chlorogenic Acid Analogs


Neochlorogenic acid methyl ester (NCAME) is one of several positional isomers within the chlorogenic acid methyl ester family, alongside chlorogenic acid methyl ester (3-O-caffeoylquinic acid methyl ester) and cryptochlorogenic acid methyl ester (4-O-caffeoylquinic acid methyl ester) [1]. Despite sharing identical molecular formulas, these isomers exhibit distinct biological activity profiles due to differences in the substitution position of the caffeoyl moiety on the quinic acid ring [2]. Methyl esterification further alters both physicochemical properties and biological activities relative to their parent free acids [3]. Consequently, substituting NCAME with a generic chlorogenic acid analog or free acid without experimental validation may compromise research reproducibility and lead to erroneous conclusions regarding structure-activity relationships [4].

Quantitative Differentiation Evidence for Neochlorogenic Acid Methyl Ester


Hydroxyl Radical Scavenging Activity: Potency Relative to Parent Free Acid

Neochlorogenic acid methyl ester (NCAME) exhibits potent hydroxyl radical scavenging activity with an EC50 of 0.81 μM, which is approximately 8.3-fold lower (more potent) than the EC50 of 6.7 μM for quinone reductase induction in the same compound . In comparative antioxidant assays using eight distinct methods, 5-caffeoylquinic acid (the parent free acid of NCAME) generally demonstrated the highest overall antioxidant activity; however, the methyl ester analogue NCAME retained significant radical scavenging capacity while offering improved hydrophobicity [1]. This enhanced lipophilicity is a critical factor for membrane permeability and bioavailability in cellular and in vivo models [2].

Antioxidant Free Radical Scavenging Oxidative Stress

Quinone Reductase Induction: NCAME as a Selective Chemopreventive Inducer

Neochlorogenic acid methyl ester selectively induces quinone reductase activity with an EC50 of 6.7 μM, a concentration that is approximately 8.3-fold higher than its EC50 for hydroxyl radical scavenging (0.81 μM) [1]. This quantitative disparity demonstrates that NCAME is a dual-function compound with a clear selectivity window: at low micromolar concentrations it acts primarily as a direct radical scavenger, while at higher concentrations it induces phase II detoxification enzymes . In contrast, the parent compound neochlorogenic acid (free acid) lacks reported quinone reductase induction data at comparable concentrations, and other chlorogenic acid methyl ester isomers (chlorogenic acid methyl ester, cryptochlorogenic acid methyl ester) have not been systematically characterized for this specific activity [2].

Chemoprevention Detoxification Quinone Reductase

Anti-HBV Activity: Positional Specificity and Structural Requirements

Neochlorogenic acid methyl ester exhibits anti-HBV activity with a CD value of 6.7 μM [1]. The anti-HBV activity is structure-dependent: the 5-O-caffeoyl substitution pattern is critical, as other positional isomers (e.g., 3-O- and 4-O-caffeoylquinic acid methyl esters) demonstrate significantly different antiviral profiles [2]. Specifically, chlorogenic acid methyl ester (3-O isomer) and cryptochlorogenic acid methyl ester (4-O isomer) were isolated alongside NCAME and showed IC50 values ranging from 7.1 to 29.7 μM in various assays, indicating that subtle positional changes on the quinic acid ring substantially alter biological activity [3]. Furthermore, the methyl ester moiety is essential for anti-HBV activity, as the free acid form of neochlorogenic acid has not been reported to possess comparable HBV inhibition at these concentrations [4].

Antiviral HBV Inhibition Natural Product

Comparative Pharmacokinetics: Distinct In Vivo Behavior Relative to Chlorogenic Acid

In a comparative pharmacokinetic study following oral administration of Angelicae pubescentis Radix extract in rats, neochlorogenic acid (the free acid form) exhibited substantially different pharmacokinetic parameters compared to chlorogenic acid [1]. Specifically, neochlorogenic acid demonstrated an AUC0-t of 1140.97 ± 76.91 ng/L·h and Cmax of 419.76 ± 58.64 ng/mL, whereas chlorogenic acid achieved approximately 3.3-fold higher systemic exposure with an AUC0-t of 3750.55 ± 258.95 ng/L·h and Cmax of 1669.61 ± 25.80 ng/mL [2]. The elimination half-life (t1/2) was longer for neochlorogenic acid (39.94 ± 16.54 h) compared to chlorogenic acid (27.89 ± 14.85 h) [3]. While these data are for the free acids rather than the methyl esters, they provide class-level evidence that the 5-O-caffeoyl substitution pattern (neochlorogenic acid) yields distinct in vivo disposition relative to the 3-O isomer (chlorogenic acid) [4].

Pharmacokinetics Bioavailability In Vivo

Anticancer Activity: Comparable Potency to Chlorogenic Acid in Colon Cancer Model

In a direct head-to-head comparison using the human adenocarcinoma Caco-2 cell line, both neochlorogenic acid (free acid) and chlorogenic acid significantly reduced cell proliferation at concentrations of 150-500 μmol at 24, 48, and 72 hours [1]. Neochlorogenic acid achieved cell viability reductions of 69.7-94.2%, while chlorogenic acid produced reductions of 63.7-96.0% [2]. Statistical analysis revealed that at the majority of sample times and concentrations, chlorogenic acid and neochlorogenic acid did not significantly differ in percent reduction of viable cells (p < 0.05) [3]. Both compounds induced comparable morphological changes, including rougher, uneven, and irregularly-shaped cell surfaces [4].

Anticancer Colon Cancer Cell Proliferation

Xanthine Oxidase Inhibition: Isomer-Specific Activity Among CGA Methyl Esters

Among chlorogenic acid isomers, the position of caffeoyl substitution and the presence/absence of methyl groups critically determine xanthine oxidase (XOD) inhibitory activity [1]. Cryptochlorogenic acid (4-O-caffeoylquinic acid) exhibits XOD inhibitory activity with an IC50 of 83.86 μg/mL in vitro, whereas chlorogenic acid methyl ester was first isolated but its specific XOD activity was not quantified in the same study [2]. Research indicates that because of different substitution positions of the caffeoyl group and the number of methyl groups, chlorogenic acid isomers have different binding affinities and sites with XOD, showing differential XOD inhibitory activities [3]. While direct XOD IC50 data for neochlorogenic acid methyl ester is not yet reported in the primary literature, this class-level evidence demonstrates that isomer identity cannot be assumed interchangeable for metabolic enzyme targets .

Hyperuricemia Xanthine Oxidase Metabolic Disorder

Optimal Research and Procurement Scenarios for Neochlorogenic Acid Methyl Ester


Cancer Chemoprevention Studies Requiring Selective Quinone Reductase Induction

Neochlorogenic acid methyl ester is optimally deployed as a tool compound for investigating phase II detoxification enzyme induction in cancer chemoprevention research. With an EC50 of 6.7 μM for quinone reductase induction and a selectivity window of ~8.3-fold relative to its direct radical scavenging activity (EC50 = 0.81 μM), NCAME enables researchers to dissect the relative contributions of indirect antioxidant mechanisms versus direct radical quenching in cellular models of carcinogenesis [1]. Its methyl ester moiety confers enhanced lipophilicity relative to the free acid, potentially improving cellular uptake in membrane-rich systems such as emulsifying environments or lipid-based delivery formulations [2].

Anti-HBV Drug Discovery and Mechanistic Studies

For hepatitis B virus (HBV) inhibition studies, NCAME provides a validated starting point for structure-activity relationship (SAR) exploration with a CD of 6.7 μM [3]. The positional specificity of the 5-O-caffeoyl substitution pattern distinguishes NCAME from other isomers such as chlorogenic acid methyl ester (3-O) and cryptochlorogenic acid methyl ester (4-O), which exhibit different activity profiles with IC50 values ranging from 7.1 to 29.7 μM [4]. Researchers investigating viral replication mechanisms or screening for improved antiviral candidates should procure the specific 5-O isomer to ensure reproducible results and enable meaningful comparisons to published data [5].

Comparative Metabolism and Isomer-Specific Pharmacokinetic Studies

NCAME is appropriate for studies investigating the metabolic fate and in vivo disposition of chlorogenic acid derivatives. Class-level pharmacokinetic data demonstrate that the 5-O substitution pattern (neochlorogenic acid) yields distinct absorption and elimination profiles compared to the 3-O isomer (chlorogenic acid), with ~3.3-fold lower systemic exposure but ~1.4-fold longer half-life [6]. These differences underscore that methyl esterification and positional isomerism collectively govern bioavailability, tissue distribution, and metabolic stability. Researchers conducting ADME/PK studies should use NCAME as a specific isomer standard rather than a generic chlorogenic acid derivative [7].

Antioxidant Mechanism Dissection in Oxidative Stress Models

NCAME serves as a dual-mechanism antioxidant tool compound, enabling researchers to distinguish between direct radical scavenging and indirect phase II enzyme induction in oxidative stress-related disease models. At low micromolar concentrations (EC50 = 0.81 μM), NCAME acts primarily as a hydroxyl radical scavenger, while at higher concentrations (EC50 = 6.7 μM) it induces detoxification enzymes . This quantitative selectivity profile makes NCAME uniquely suitable for dose-response experiments designed to parse antioxidant mechanisms in systems such as neuroinflammation, cardiovascular oxidative injury, or environmental toxin exposure .

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